HPK1 Binding Affinity and Cellular Inhibition: 6-Iodo-2-Amino Scaffold Versus 6-Substituted Pyrrolopyrimidine Derivatives
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits low-nanomolar binding affinity (Kd = 2.20 nM) to Hematopoietic Progenitor Kinase 1 (HPK1) as determined by surface plasmon resonance (SPR) analysis, and demonstrates cellular inhibitory activity with Ki = 1.70 nM against full-length human recombinant HPK1 [1]. This inhibitory profile is consistent with the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives that have been optimized as HPK1 inhibitors, where a representative compound (compound 31) from a 2023 European Journal of Medicinal Chemistry study showed IC50 = 3.5 nM against HPK1 . While the 6-iodo-2-amino compound is a simplified scaffold lacking additional substituents present in optimized derivatives, its intrinsic nanomolar HPK1 affinity establishes its utility as a validated starting point for medicinal chemistry optimization programs targeting this immuno-oncology kinase.
| Evidence Dimension | HPK1 inhibition potency |
|---|---|
| Target Compound Data | Kd = 2.20 nM (SPR binding); Ki = 1.70 nM (cellular inhibition) |
| Comparator Or Baseline | Compound 31 (7H-pyrrolo[2,3-d]pyrimidine derivative): IC50 = 3.5 nM |
| Quantified Difference | Target compound shows comparable low-nanomolar HPK1 inhibitory activity to structurally optimized derivative |
| Conditions | SPR analysis for Kd; baculovirus-infected insect cell expression system with 5-FAM-KRRALSSLRA-COOH peptide substrate for Ki |
Why This Matters
The low-nanomolar intrinsic HPK1 inhibitory activity validates 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a competent starting scaffold for immuno-oncology drug discovery programs targeting HPK1-mediated T-cell receptor signaling.
- [1] BindingDB. BDBM50598497 (CHEMBL5206785): 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine affinity data for HPK1. Kd = 2.20 nM; Ki = 1.70 nM. View Source
